molecular formula C13H18BrNO3S B13369040 5-bromo-2,4-dimethyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

5-bromo-2,4-dimethyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

Cat. No.: B13369040
M. Wt: 348.26 g/mol
InChI Key: HRCPUPNTOMRGEI-UHFFFAOYSA-N
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Description

5-bromo-2,4-dimethyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, two methyl groups, and a tetrahydrofuran ring attached to the benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2,4-dimethyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide typically involves the following steps:

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated aromatic compound with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Tetrahydrofuran Ring Attachment: The final step involves the attachment of the tetrahydrofuran ring through a nucleophilic substitution reaction, where the sulfonamide nitrogen attacks a suitable electrophile like a tetrahydrofuran derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2,4-dimethyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or other derivatives.

Scientific Research Applications

5-bromo-2,4-dimethyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme activities and protein interactions.

    Medicine: Potential use in drug discovery and development due to its biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2,4-dimethyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine atom and tetrahydrofuran ring contribute to the overall binding affinity and specificity. This compound can modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2,5-dimethyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
  • 5-bromo-2,4-dimethoxybenzaldehyde

Uniqueness

5-bromo-2,4-dimethyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of the tetrahydrofuran ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H18BrNO3S

Molecular Weight

348.26 g/mol

IUPAC Name

5-bromo-2,4-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C13H18BrNO3S/c1-9-6-10(2)13(7-12(9)14)19(16,17)15-8-11-4-3-5-18-11/h6-7,11,15H,3-5,8H2,1-2H3

InChI Key

HRCPUPNTOMRGEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCC2CCCO2)Br)C

Origin of Product

United States

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